molecular formula C13H11N3OS B14264109 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one CAS No. 131171-33-0

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one

Katalognummer: B14264109
CAS-Nummer: 131171-33-0
Molekulargewicht: 257.31 g/mol
InChI-Schlüssel: ZMDSVIAKYIIQFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one is a heterocyclic compound that contains a thiadiazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of a precursor containing phenyl groups and a thiadiazole moiety. The reaction conditions often include the use of solvents such as ethanol or acetone and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the phenyl rings .

Wissenschaftliche Forschungsanwendungen

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2,4-Diphenyl-2,3-dihydro-1H-1lambda~4~,2,3,5-thiatriazol-1-one is unique due to its thiadiazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

CAS-Nummer

131171-33-0

Molekularformel

C13H11N3OS

Molekulargewicht

257.31 g/mol

IUPAC-Name

2,4-diphenyl-3H-1,2,3,5-thiatriazole 1-oxide

InChI

InChI=1S/C13H11N3OS/c17-18-15-13(11-7-3-1-4-8-11)14-16(18)12-9-5-2-6-10-12/h1-10H,(H,14,15)

InChI-Schlüssel

ZMDSVIAKYIIQFN-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)C2=NS(=O)N(N2)C3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.